![molecular formula C20H26N2O3 B5311854 N-ethyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide](/img/structure/B5311854.png)
N-ethyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide, also known as NAP, is a synthetic compound that has been extensively studied for its potential as a neuroprotective agent. NAP is derived from the peptide activity-dependent neuroprotective protein (ADNP) and has been shown to have a wide range of potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of N-ethyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide is not fully understood, but it is believed to work by interacting with a variety of cellular pathways involved in neuroprotection and neuroplasticity. N-ethyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide has been shown to modulate the expression of genes involved in neuronal survival and synaptic plasticity, as well as to reduce the production of inflammatory cytokines and other neurotoxic molecules.
Biochemical and Physiological Effects:
N-ethyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide has been shown to have a wide range of biochemical and physiological effects, including the promotion of neuronal survival and growth, the modulation of immune function, and the reduction of inflammation and oxidative stress. N-ethyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide has also been shown to improve cognitive function and memory in animal models of neurodegenerative disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-ethyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide is its potential as a neuroprotective agent, which makes it a promising candidate for the treatment of neurodegenerative diseases. However, one limitation of N-ethyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide is its relatively low bioavailability, which may limit its effectiveness in clinical settings.
Direcciones Futuras
There are many potential future directions for research on N-ethyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide, including the development of more effective delivery methods to increase its bioavailability, the identification of new therapeutic applications, and the development of more potent and selective derivatives. Additionally, further research is needed to fully understand the mechanisms of action of N-ethyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide and its potential interactions with other cellular pathways.
Métodos De Síntesis
N-ethyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One common method involves the coupling of N-ethylpropanamide with a morpholine derivative, followed by the addition of a 6-methoxy-2-naphthyl group.
Aplicaciones Científicas De Investigación
N-ethyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide has been extensively studied for its potential as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-ethyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide has been shown to have a wide range of potential therapeutic applications, including the prevention of neuronal cell death, the promotion of neuronal growth and differentiation, and the modulation of immune function.
Propiedades
IUPAC Name |
N-ethyl-3-[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-3-21-20(23)8-9-22-10-11-25-19(14-22)17-5-4-16-13-18(24-2)7-6-15(16)12-17/h4-7,12-13,19H,3,8-11,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAZVLCYFQDKBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCN1CCOC(C1)C2=CC3=C(C=C2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

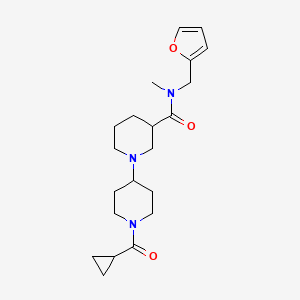
![1-(4-methylphenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5311774.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5311794.png)
![N-(4-ethoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5311802.png)
![N~4~-ethyl-N~2~-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}pyrimidine-2,4-diamine](/img/structure/B5311806.png)
![2-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B5311811.png)
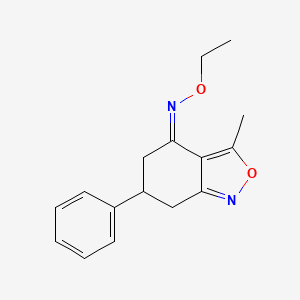
![2-[4-(2-furoyl)-1-piperazinyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5311839.png)
![3-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)phenol](/img/structure/B5311841.png)
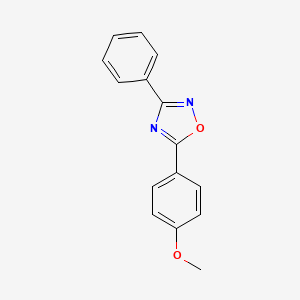
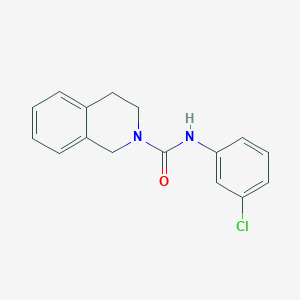

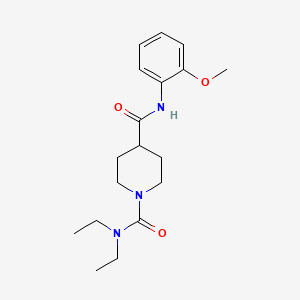
![N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}leucine](/img/structure/B5311871.png)